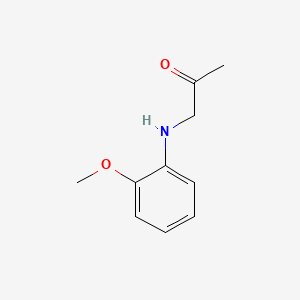
2-Propanone, 1-o-anisidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Anisidino)propan-2-one est un composé organique de formule moléculaire C10H13NO2. Il s'agit d'un dérivé de l'acétone et de l'o-anisidine, caractérisé par la présence d'un groupe méthoxy attaché au cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(o-Anisidino)propan-2-one implique généralement la réaction de l'o-anisidine avec l'acétone. Une méthode courante est la réaction de condensation entre l'o-anisidine et l'acétone en milieu acide ou basique. La réaction peut être catalysée par des acides tels que l'acide chlorhydrique ou des bases comme l'hydroxyde de sodium. Le mélange réactionnel est généralement chauffé pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
À l'échelle industrielle, la production de 1-(o-Anisidino)propan-2-one peut être réalisée par des réactions de condensation similaires, mais avec des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la distillation et la cristallisation sont courantes dans les milieux industriels pour produire efficacement de grandes quantités du composé .
Analyse Des Réactions Chimiques
Types de réactions
1-(o-Anisidino)propan-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés benzéniques substitués .
Applications De Recherche Scientifique
1-(o-Anisidino)propan-2-one a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action de 1-(o-Anisidino)propan-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un électrophile, réagissant avec des sites nucléophiles sur les biomolécules. Cette interaction peut conduire à la formation de liaisons covalentes, modifiant la fonction des molécules cibles. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation .
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-o-anisidino- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
o-Anisidine : Un précurseur de 1-(o-Anisidino)propan-2-one, utilisé dans la synthèse de colorants et de pigments.
Phényl-2-propanone : Un autre dérivé de l'acétone ayant des applications en synthèse organique et comme précurseur dans la production de produits pharmaceutiques
Unicité
1-(o-Anisidino)propan-2-one est unique en raison de sa combinaison des parties acétone et o-anisidine, qui lui confère des propriétés chimiques et une réactivité distinctes. Cette unicité la rend précieuse dans des applications de synthèse et des contextes de recherche spécifiques .
Propriétés
Numéro CAS |
88203-06-9 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
1-(2-methoxyanilino)propan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-9-5-3-4-6-10(9)13-2/h3-6,11H,7H2,1-2H3 |
Clé InChI |
BLTOCKUZVXQTPH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CNC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


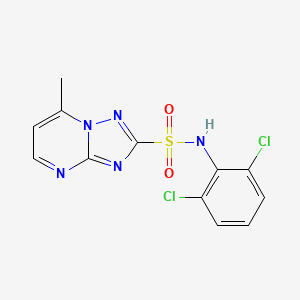

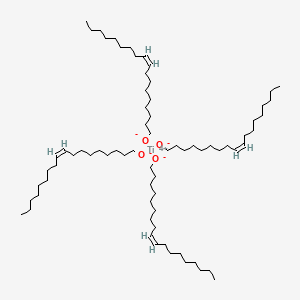

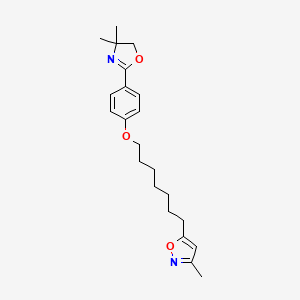
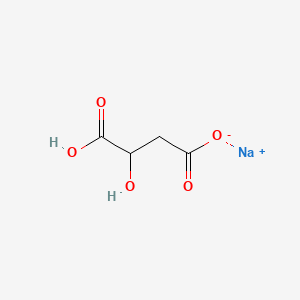
![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)
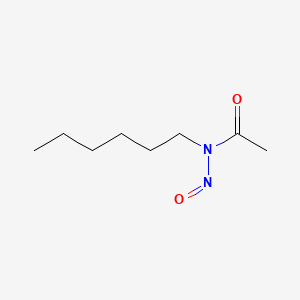
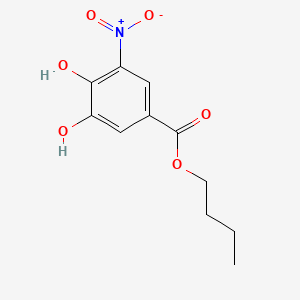
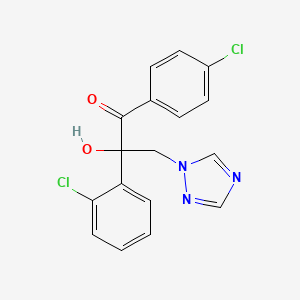
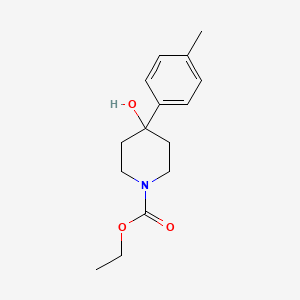

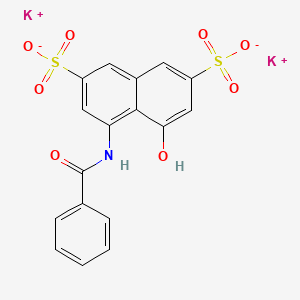
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
